Methyl[(4-methylcyclohexyl)methyl]amine
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Overview
Description
Methyl[(4-methylcyclohexyl)methyl]amine: is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexylamine, where the cyclohexyl ring is substituted with a methyl group at the fourth position and a methylamine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Methyl[(4-methylcyclohexyl)methyl]amine involves the reductive amination of 4-methylcyclohexanone with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of 4-methylcyclohexylamine with formaldehyde and methylamine under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with supported catalysts can enhance the efficiency of the reductive amination process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl[(4-methylcyclohexyl)methyl]amine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated amines, halides.
Scientific Research Applications
Chemistry: Methyl[(4-methylcyclohexyl)methyl]amine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be employed as a curing agent in epoxy formulations.
Mechanism of Action
The mechanism of action of Methyl[(4-methylcyclohexyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog without the methyl substitution.
4-Methylcyclohexylamine: Similar structure but lacks the methylamine group.
N-Methylcyclohexylamine: Contains a methyl group on the nitrogen atom instead of the cyclohexyl ring.
Uniqueness: Methyl[(4-methylcyclohexyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(4-methylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-3-5-9(6-4-8)7-10-2/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWDIFFRPQPISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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